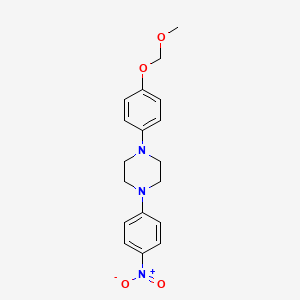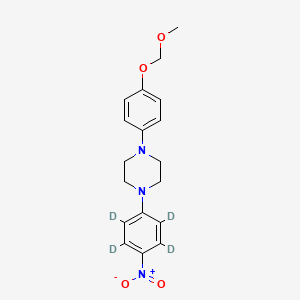![molecular formula C12H16O4 B587191 2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane CAS No. 215439-42-2](/img/structure/B587191.png)
2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a phenyl group, which is further substituted with a 2-methoxyethoxy methoxy group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of 3-[(2-Methoxyethoxy)methoxy]phenyl]ethene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Types of Reactions:
Oxidation: The oxirane ring in this compound can undergo oxidation reactions to form diols. Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols. This reaction is typically carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines or thiols, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, aqueous conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, basic or acidic conditions depending on the nucleophile.
Major Products:
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive oxirane ring.
Wirkmechanismus
The mechanism of action of 2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane involves the reactivity of its oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. Upon nucleophilic attack, the ring opens, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is exploited in various chemical transformations and applications.
Vergleich Mit ähnlichen Verbindungen
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Another compound with a similar 2-methoxyethoxy group but lacks the oxirane ring.
2-Methoxyethanol: A simpler compound with a single methoxyethoxy group.
Uniqueness: The presence of the oxirane ring in 2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane distinguishes it from other similar compounds. This ring imparts unique reactivity and makes it suitable for a variety of chemical reactions that are not possible with its simpler analogs.
Eigenschaften
IUPAC Name |
2-[3-(2-methoxyethoxymethoxy)phenyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-13-5-6-14-9-16-11-4-2-3-10(7-11)12-8-15-12/h2-4,7,12H,5-6,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVBLFLPKWZQIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=CC=CC(=C1)C2CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700721 |
Source


|
| Record name | 2-{3-[(2-Methoxyethoxy)methoxy]phenyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215439-42-2 |
Source


|
| Record name | 2-{3-[(2-Methoxyethoxy)methoxy]phenyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









